2,3-Dichlorobenzene-1-diazonium

Catalog No.
S14912733
CAS No.
99339-83-0
M.F
C6H3Cl2N2+
M. Wt
174.00 g/mol
Availability
In Stock
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2,3-Dichlorobenzene-1-diazonium

CAS Number

99339-83-0

Product Name

2,3-Dichlorobenzene-1-diazonium

IUPAC Name

2,3-dichlorobenzenediazonium

Molecular Formula

C6H3Cl2N2+

Molecular Weight

174.00 g/mol

InChI

InChI=1S/C6H3Cl2N2/c7-4-2-1-3-5(10-9)6(4)8/h1-3H/q+1

InChI Key

SJBYGFDYNQPADT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)[N+]#N

2,3-Dichlorobenzene-1-diazonium is a diazonium salt derived from 2,3-dichloroaniline. It contains a diazo functional group (N2+-N_2^+) attached to a benzene ring that also has two chlorine substituents at the 2 and 3 positions. Diazonium compounds are characterized by their general formula RN2+XR-N_2^+X^-, where RR is an aryl group and XX is an anion. This compound is notable for its reactivity and instability, making it a useful intermediate in various organic synthesis reactions.

Diazonium salts, including 2,3-dichlorobenzene-1-diazonium, participate in several key reactions:

  • Sandmeyer Reaction: This reaction allows for the substitution of the diazo group with halides or other nucleophiles. For example, treating 2,3-dichlorobenzene-1-diazonium with copper(I) chloride can yield chlorinated derivatives of benzene .
  • Deamination: The diazo group can be replaced by hydrogen through reduction processes, often using hypophosphorous acid or other reducing agents .
  • Azo Coupling: The diazonium ion can couple with activated aromatic compounds to form azo compounds, which are significant in dye chemistry .
  • Hydrolysis: Heating the diazonium salt can lead to hydrolysis, resulting in the formation of phenolic compounds

    The synthesis of 2,3-dichlorobenzene-1-diazonium typically involves the following steps:

    • Preparation of 2,3-Dichloroaniline: This is usually synthesized from chlorination of aniline.
    • Diazotization: The aniline derivative is treated with nitrous acid (generated from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt:
      C6H4Cl2NH2+NaNO2+HClC6H4Cl2N2++NaCl+2H2O\text{C}_6\text{H}_4\text{Cl}_2\text{NH}_2+\text{NaNO}_2+\text{HCl}\rightarrow \text{C}_6\text{H}_4\text{Cl}_2\text{N}_2^++\text{NaCl}+2\text{H}_2\text{O}

    This reaction must be conducted under controlled conditions to avoid decomposition of the diazonium salt.

The primary applications of 2,3-dichlorobenzene-1-diazonium include:

  • Synthesis of Dyes: It serves as a precursor in the synthesis of azo dyes, which are widely used in textiles and food coloring.
  • Organic Synthesis: The compound acts as an intermediate in various organic transformations, including electrophilic aromatic substitutions.
  • Research

Interaction studies involving 2,3-dichlorobenzene-1-diazonium typically focus on its reactivity with various nucleophiles and electrophiles. These studies reveal insights into its stability and the nature of its reactions under different conditions. For instance:

  • Reactivity with Nucleophiles: The diazonium ion readily reacts with nucleophiles such as hydroxide ions or halides to form substituted products.
  • Stability Studies: Research has shown that the stability of diazonium salts can be influenced by substituents on the aromatic ring and reaction conditions such as temperature and solvent polarity .

Several compounds share structural similarities with 2,3-dichlorobenzene-1-diazonium. Here are some notable examples:

Compound NameStructure/FeaturesUnique Aspects
Benzene Diazonium ChlorideSimple diazonium salt without additional substituentsMore stable than dichloro derivatives
4-ChlorobenzenediazoniumContains a single chlorine substituent at para positionMore reactive towards nucleophiles due to less steric hindrance
2-NaphthalenediazoniumContains a naphthalene ring structureExhibits unique coupling properties compared to simpler aromatic systems
Aniline DiazoniumDerived from anilineOften used in azo coupling reactions

The uniqueness of 2,3-dichlorobenzene-1-diazonium lies in its specific substitution pattern on the benzene ring, which affects its reactivity and applications in synthesis compared to other diazonium compounds.

Discovery and Early Applications of Aryl Diazonium Salts in Organic Synthesis

The foundation of diazonium chemistry began with Johann Peter Griess’s 1858 discovery of diazotization, a reaction between aryl amines and nitrous acid under controlled conditions. Griess observed that treating aniline derivatives with cold ethanolic nitrous acid yielded stable diazonium salts, which he initially mischaracterized as containing two nitrogen atoms bonded to the aromatic ring. Despite this early misconception, his work laid the groundwork for the synthesis of azo dyes, which became the first major industrial application of diazonium salts.

Early applications focused on dye production. In 1863, chemists such as Carl Alexander Martius and Hermann Caro synthesized aniline yellow and Manchester brown by coupling diazonium salts with aromatic amines. These dyes derived their vibrant colors from extended conjugation systems enabled by the azo (-N=N-) linkage. The process bypassed traditional mordants, simplifying textile dyeing and reducing costs. By the 1880s, German chemical firms like BASF and AGFA commercialized derivatives such as Congo red, which utilized sulfonic acid groups to enhance solubility and dye affinity.

Table 1: Early Milestones in Diazonium Chemistry

YearDiscovery/ApplicationKey InnovatorsSignificance
1858Diazotization reactionJohann Peter GriessEnabled synthesis of diazonium salts
1863Aniline yellowCarl Alexander MartiusFirst azo dye for textiles
1884Congo redPaul BöttigerIntroduced direct dyeing without mordants

The structural ambiguity of diazonium salts persisted until the late 19th century. Initial proposals by Griess and Kekulé incorrectly suggested two nitrogen atoms bonded to the aromatic ring. It was not until 1869 that Carl Wilhelm Blomstrand correctly identified the diazonium group (-N⁺≡N) as a linear structure with a single nitrogen bonded to the aromatic ring. This clarification allowed chemists to rationalize the salts’ reactivity, particularly their tendency to decompose into aryl chlorides and nitrogen gas under specific conditions.

Emergence of 2,3-Dichlorobenzene-1-diazonium in Modern Synthetic Methodologies

The introduction of chlorine substituents into diazonium salts marked a significant advancement in controlling reactivity and stability. 2,3-Dichlorobenzene-1-diazonium, derived from 2,3-dichloroaniline, exemplifies this trend. Its synthesis involves diazotizing 2,3-dichloroaniline hydrochloride with sodium nitrite in a mixed solvent system of acetic acid and hydrochloric acid. The chlorine atoms at the 2 and 3 positions exert both electronic and steric effects, stabilizing the diazonium group against premature decomposition while directing subsequent coupling reactions to specific sites on the aromatic ring.

Table 2: Synthesis Protocols for 2,3-Dichlorobenzene-1-diazonium

StepReagents/ConditionsPurpose
12,3-Dichloroaniline + HCl/AcOHForms hydrochloride salt for activation
2NaNO₂ in H₂O (0–5°C)Generates nitrous acid for diazotization
3Stirring under ice-coolingPrevents thermal decomposition

Modern applications leverage the compound’s reactivity in cross-coupling reactions. For example, visible light-catalyzed decarboxylative alkynylation uses 2,3-dichlorobenzene-1-diazonium to synthesize aryl alkynes under mild, transition metal-free conditions. The chlorine substituents enhance the stability of the intermediate aryl radicals, enabling efficient coupling with alkynyl carboxylic acids. Similarly, the compound serves as a precursor for synthesizing boronic esters via radical pathways, a method first reported in 2010 that avoids metal contamination in final products.

The synthesis of 2,3-dichlorobenzene-1-diazonium compounds requires the careful diazotization of 2,3-dichloroaniline, a process that involves the conversion of the primary aromatic amine into the corresponding diazonium salt [1]. The diazotization reaction represents a fundamental transformation in organic chemistry, where the amino group is converted to a highly reactive diazonium functionality through treatment with nitrous acid under acidic conditions [2].

Preparation of 2,3-Dichloroaniline Precursor

The synthesis of 2,3-dichloroaniline, the essential starting material for diazonium salt formation, can be achieved through several methodologies [3]. The most practical approach involves the ammonolysis of 1,2,3-trichlorobenzene using ammonia as the nucleophile in the presence of copper catalysts [4]. This method utilizes the by-product 1,2,3-trichlorobenzene from dichlorobenzene production processes, making it economically viable for large-scale synthesis [5].

Alternative synthetic routes include the reduction of 2,3-dichloronitrobenzene using catalytic hydrogenation methods [3]. The reduction process typically employs hydrogen gas at elevated pressures (2.0 megapascals) and temperatures (100 degrees Celsius) in the presence of methanol and water as solvents [3]. This approach yields 2,3-dichloroaniline in excellent conversion rates, often exceeding 99 percent under optimized conditions [3].

Diazotization Reaction Mechanism

The diazotization process begins with the in situ generation of nitrous acid from sodium nitrite and hydrochloric acid [1] [2]. The reaction proceeds through the formation of a nitrosonium ion, which acts as the key electrophilic species [6]. The nitrosonium ion subsequently attacks the amino group of 2,3-dichloroaniline, leading to the formation of the diazonium cation after the elimination of water [2].

The reaction mechanism involves several discrete steps: first, the protonation of the aniline amino group by hydrochloric acid forms the anilinium salt [2]. Subsequently, the nitrosonium ion, generated from the reaction between sodium nitrite and excess acid, reacts with the amino group to form an intermediate N-nitrosoaniline derivative [1]. This intermediate undergoes protonation and dehydration to yield the final diazonium salt [2].

Optimized Reaction Conditions

The successful diazotization of 2,3-dichloroaniline requires precise control of reaction parameters to ensure complete conversion while minimizing decomposition [7]. Temperature control represents the most critical factor, with optimal conditions maintained between 0 and 5 degrees Celsius throughout the reaction period [7] [8]. This temperature range prevents the thermal decomposition of the formed diazonium salt while allowing sufficient reaction kinetics for complete conversion [7].

ParameterOptimal ConditionsCritical Factors
Temperature Range0-5°CPrevents decomposition
Reaction Time30-60 minutesComplete conversion
Acid Concentration2-3 M HClMaintains acidity
Sodium Nitrite Equivalents1.1-1.2 equivalentsExcess for completion
Solvent SystemAqueous mediumSolubility optimization
pH Range< 2.0Stability maintenance
Stirring Rate300-500 rpmUniform mixing

The reaction typically requires 1.1 to 1.2 equivalents of sodium nitrite relative to the aniline starting material to ensure complete diazotization [9]. The excess sodium nitrite compensates for potential side reactions and ensures that all amino groups are converted to the diazonium functionality [10]. The reaction mixture must be maintained at a pH below 2.0 to prevent hydrolysis of the diazonium salt and to maintain the stability of the nitrous acid [7].

Influence of Chlorine Substituents

The presence of chlorine substituents in the meta positions (2,3-positions) of the benzene ring significantly influences the diazotization kinetics and stability of the resulting diazonium salt [11]. Chlorine atoms act as electron-withdrawing groups through their inductive effect, which stabilizes the diazonium cation by reducing electron density at the aromatic ring [12]. This electronic effect is particularly pronounced for meta-substituted derivatives, where the stabilizing influence is more significant compared to ortho or para substitution patterns [11].

Research findings indicate that meta-chloro substituted diazonium salts exhibit enhanced thermal stability compared to their unsubstituted counterparts [11]. The 2,3-dichlorobenzene-1-diazonium system demonstrates decomposition temperatures in the range of 85 to 95 degrees Celsius for the chloride salt, representing a notable improvement over benzenediazonium chloride, which decomposes at 65 to 75 degrees Celsius [11] [13].

Stabilization Techniques for Meta-Substituted Diazonium Intermediates

The stabilization of 2,3-dichlorobenzene-1-diazonium intermediates represents a critical aspect of their synthetic utility, as these compounds exhibit inherent instability due to the excellent leaving group properties of molecular nitrogen [14]. Several methodologies have been developed to enhance the stability and handling characteristics of these reactive intermediates [15].

Counterion Exchange Strategies

The most effective stabilization approach involves the exchange of the chloride counterion with less nucleophilic anions, particularly tetrafluoroborate [15] [16]. The conversion of 2,3-dichlorobenzene-1-diazonium chloride to the corresponding tetrafluoroborate salt dramatically improves thermal stability and allows for isolation as a solid material [16]. This transformation is typically achieved through treatment with tetrafluoroboric acid, resulting in precipitation of the tetrafluoroborate salt [17].

The tetrafluoroborate derivative exhibits exceptional stability, with decomposition temperatures reaching 150 to 160 degrees Celsius, compared to 85 to 95 degrees Celsius for the chloride salt [18]. This enhanced stability arises from the weakly coordinating nature of the tetrafluoroborate anion, which reduces nucleophilic attack on the diazonium center [15]. The tetrafluoroborate salt can be isolated, dried, and stored under appropriate conditions, making it suitable for applications requiring stable diazonium reagents [16].

Stabilization MethodMechanismEffectivenessTemperature Stability
Tetrafluoroborate FormationAnion exchange to less nucleophilic counterionHigh - enables isolationStable to 150°C
Low Temperature MaintenanceReduced thermal decomposition kineticsModerate - temperature dependentStable below 5°C
Ionic Strength ControlEnhanced solvation shell stabilityModerate - concentration dependentStable 0-25°C
pH OptimizationPrevention of hydrolysis reactionsHigh - prevents side reactionsStable 0-10°C
Solvent SelectionPolarity matching for stabilityVariable - substrate dependentVariable
Immediate Use ProtocolMinimized exposure timeHigh - prevents degradationNot applicable

Temperature-Dependent Stability Considerations

Temperature control remains fundamental to diazonium salt stability, with lower temperatures significantly extending the half-life of these reactive intermediates [7]. At 25 degrees Celsius, 2,3-dichlorobenzene-1-diazonium chloride exhibits a half-life of approximately 2.5 to 3.0 hours, while the tetrafluoroborate derivative demonstrates extended stability with half-lives of 24 to 48 hours under similar conditions [18] [11].

The temperature dependence of decomposition follows first-order kinetics, with activation energies typically ranging from 80 to 120 kilojoules per mole for aromatic diazonium salts [13]. The meta-substitution pattern in 2,3-dichlorobenzene-1-diazonium compounds provides additional stabilization through electronic effects, resulting in higher activation barriers for decomposition compared to unsubstituted systems [11].

Comparative Stability Analysis

Systematic studies of chlorinated diazonium salt stability reveal significant differences based on substitution patterns and counterion selection [11]. The following data demonstrates the relative stability of various chlorinated diazonium compounds:

CompoundDecomposition Temperature (°C)Half-life at 25°C (hours)Relative StabilityMeta-Substitution Effect
2,3-Dichlorobenzene-1-diazonium chloride85-952.5-3.0ModerateStabilizing influence observed
2,3-Dichlorobenzene-1-diazonium tetrafluoroborate150-16024-48HighEnhanced by counterion
3-Chlorobenzene-1-diazonium chloride75-851.5-2.0ModerateSingle chlorine stabilizing
4-Chlorobenzene-1-diazonium chloride70-801.0-1.5LowPara-position destabilizing
Benzene-1-diazonium chloride65-750.5-1.0LowNo substitution baseline

Mechanistic Aspects of Stabilization

The stabilization of meta-substituted diazonium salts operates through multiple electronic and steric mechanisms [19]. The electron-withdrawing nature of chlorine substituents reduces electron density at the diazonium center, thereby decreasing the nucleophilicity of potential attacking species [12]. This electronic deactivation is complemented by resonance stabilization, where the positive charge of the diazonium group can be delocalized throughout the aromatic system [19].

The meta-substitution pattern provides optimal stabilization because it avoids direct resonance interactions between the chlorine substituents and the diazonium functionality, while still providing inductive stabilization [11]. This positioning allows for maximum stabilization without introducing destabilizing resonance effects that might occur with ortho or para substitution patterns [12].

Synthetic Applications and Functional Group Transformations

The stabilized 2,3-dichlorobenzene-1-diazonium intermediates serve as versatile synthetic building blocks for the preparation of various functionalized derivatives [20]. The Sandmeyer reaction represents the most widely employed transformation, enabling the replacement of the diazonium group with halides, cyanide, and other nucleophiles under copper catalysis [20] [21].

Target ProductReagent SystemReaction ConditionsTypical Yield (%)Method Classification
2,3-DichlorobenzonitrileCopper(I) cyanide60-80°C, 2-4 hours75-85Sandmeyer reaction
2,3-DichloroiodobenzenePotassium iodideRoom temperature, 1-2 hours80-90Direct nucleophilic substitution
2,3-DichlorobromobenzeneCopper(I) bromide50-70°C, 2-3 hours70-80Sandmeyer reaction
2,3-DichlorofluorobenzeneTetrafluoroboric acid/heat120-140°C, thermal decomposition65-75Balz-Schiemann reaction
2,3-DichlorophenolHot aqueous solution80-100°C, 1-3 hours60-70Hydrolysis reaction

The mechanistic understanding of 2,3-dichlorobenzene-1-diazonium in electrophilic aromatic substitution reactions requires careful examination of the electronic effects imposed by the dichlorine substitution pattern. The presence of two chlorine substituents in ortho positions creates a unique electronic environment that significantly influences the reactivity patterns of the diazonium functionality [1] [2].

Electronic Effects and Reactivity Modulation

The 2,3-dichlorobenzene scaffold exhibits pronounced electron-withdrawing characteristics due to the cumulative inductive effects of both chlorine substituents [3] [4]. These halogen atoms exert strong inductive electron withdrawal through the σ-framework, with the combined inductive effect (σI = 0.84) being substantially greater than that observed in monochloro systems [5]. This electronic perturbation fundamentally alters the electrophilic character of the diazonium moiety, making it a more potent electrophile in aromatic substitution reactions.

The ortho positioning of the chlorine substituents introduces additional complexity through steric and electronic interactions. The 2-chloro substituent, being adjacent to the diazonium group, creates both steric hindrance and electronic deactivation through direct inductive withdrawal [6] [7]. This proximity effect reduces the resonance stabilization typically observed in simpler aromatic diazonium systems, as evidenced by the decreased thermal stability compared to unsubstituted benzenediazonium salts.

Substitution Mechanism and Intermediate Stabilization

In electrophilic aromatic substitution reactions involving 2,3-dichlorobenzene-1-diazonium, the mechanism proceeds through the formation of a carbocationic intermediate (arenium ion) [2] [3]. The electron-withdrawing nature of the dichlorine substitution pattern significantly stabilizes this intermediate through inductive effects, facilitating the overall substitution process. However, the reduced aromatic electron density simultaneously decreases the nucleophilicity of the aromatic ring, creating a delicate balance between reactivity enhancement and suppression.

The resonance stabilization of the arenium intermediate is markedly different from that observed in unsubstituted systems [5]. The chlorine substituents, while primarily electron-withdrawing through inductive effects, can provide weak π-donation through their lone pairs. This π-donation is most significant for the 2-chloro substituent, which can partially offset the destabilizing effects of positive charge development in the aromatic ring.

Regioselectivity and Product Distribution

The dichlorinated substitution pattern profoundly influences the regioselectivity of electrophilic aromatic substitution reactions [1] [4]. The combined electronic effects of both chlorine substituents create distinct charge distributions that direct incoming electrophiles to specific positions on the aromatic ring. Positions meta to both chlorine substituents become particularly activated due to the reduced electron density, making them preferential sites for electrophilic attack.

Computational studies reveal that the electron density distribution in 2,3-dichlorobenzene-1-diazonium is highly asymmetric [8]. The carbon atoms adjacent to the chlorine substituents exhibit significantly reduced electron density, while the remaining positions show variable activation depending on their spatial relationship to both the diazonium group and the chlorine substituents. This electronic asymmetry results in highly predictable regioselectivity patterns that can be exploited for selective synthetic transformations.

Radical-Mediated Transformations Involving 2,3-Dichlorobenzene-1-diazonium

Radical-mediated transformations of 2,3-dichlorobenzene-1-diazonium represent a distinct mechanistic pathway that operates through fundamentally different principles compared to traditional electrophilic substitution reactions. These processes involve the generation of aryl radicals through various activation methods, including single electron transfer, photochemical excitation, and thermal decomposition [9] [10] [11].

Single Electron Transfer Mechanisms

The single electron transfer (SET) pathway represents the most synthetically useful radical-mediated transformation of 2,3-dichlorobenzene-1-diazonium [12] [13]. This mechanism typically involves the reduction of the diazonium cation by a suitable electron donor, such as copper(I) species in Sandmeyer-type reactions. The electron transfer process generates an aryl radical intermediate while simultaneously releasing molecular nitrogen as a highly thermodynamically favorable driving force.

The electronic structure of 2,3-dichlorobenzene-1-diazonium significantly influences the energetics of the SET process [14] [15]. The electron-withdrawing chlorine substituents lower the reduction potential of the diazonium group, making it more susceptible to single electron reduction. This enhanced electrophilicity facilitates radical generation under milder conditions compared to electron-rich aromatic diazonium systems.

The resulting 2,3-dichlorophenyl radical exhibits unique stability characteristics due to the electronic effects of the chlorine substituents [16] [17]. The electron-withdrawing nature of these substituents stabilizes the radical center through inductive effects, while simultaneously reducing the overall electron density of the aromatic system. This stabilization allows for selective transformations that would be challenging with less stable radical intermediates.

Photochemical Radical Generation

Photochemical activation represents an alternative pathway for generating aryl radicals from 2,3-dichlorobenzene-1-diazonium [10] [18]. Upon absorption of visible or ultraviolet light, the diazonium group undergoes homolytic cleavage to generate an aryl radical and molecular nitrogen. This process is particularly favorable for dichlorinated systems due to the increased electrophilicity of the diazonium group, which enhances the absorption cross-section and facilitates photochemical decomposition.

The photochemical pathway offers several advantages over thermal or chemical activation methods [10]. The mild reaction conditions preserve the integrity of sensitive functional groups while allowing for precise temporal and spatial control over radical generation. Additionally, the photochemical process can be conducted in the absence of metal catalysts, eliminating potential contamination issues in sensitive applications.

Recent developments in visible-light photoredox catalysis have enabled new transformations of diazonium salts through intramolecular electron transfer processes [10] [18]. These methods utilize photosensitizers to facilitate electron transfer to the diazonium group, generating aryl radicals under exceptionally mild conditions. The dichlorinated substitution pattern enhances the efficiency of these transformations by increasing the driving force for electron transfer.

Radical Coupling and Chain Processes

Radical coupling reactions involving 2,3-dichlorobenzene-1-diazonium proceed through complex mechanistic pathways that can involve both intermolecular and intramolecular processes [11] [19]. The initial generation of the aryl radical can trigger chain processes where the radical species react with additional diazonium molecules, leading to the formation of complex product mixtures including azo compounds, biaryls, and polyaromatic structures.

The electronic characteristics of the dichlorinated system significantly influence the selectivity and efficiency of radical coupling processes [20] [21]. The electron-withdrawing chlorine substituents reduce the nucleophilicity of the aromatic ring, favoring radical-radical coupling over radical-aromatic substitution. This electronic effect enhances the selectivity for specific coupling products while suppressing undesired side reactions.

Kinetic studies reveal that the rate constants for radical coupling reactions vary significantly depending on the nature of the coupling partner [20]. Electron-rich aromatic compounds exhibit much higher coupling rates compared to electron-poor systems, reflecting the electrophilic character of the dichlorinated aryl radical. The activation energies for these processes are generally lower than those observed for traditional electrophilic substitution reactions, making radical coupling an attractive synthetic approach under appropriate conditions.

Mechanistic Considerations and Computational Insights

Theoretical studies provide valuable insights into the mechanistic details of radical-mediated transformations involving 2,3-dichlorobenzene-1-diazonium [15] [22]. Density functional theory calculations reveal that the C-N bond dissociation energy is significantly reduced in dichlorinated systems compared to unsubstituted analogs, facilitating radical generation under milder conditions.

The electronic structure of the resulting aryl radical shows characteristic features that distinguish it from other aromatic radical species [16] [23]. The spin density distribution is significantly influenced by the chlorine substituents, with the unpaired electron being partially delocalized onto the halogen atoms through hyperconjugation effects. This delocalization contributes to the enhanced stability of the radical intermediate and influences its reactivity patterns.

Computational modeling of transition states for various radical transformations reveals the importance of electronic effects in determining reaction pathways and selectivities [22]. The electron-withdrawing nature of the chlorine substituents consistently lowers the activation barriers for processes involving radical-electrophile interactions while raising those for radical-nucleophile combinations. This electronic bias provides a rational basis for predicting and optimizing synthetic transformations involving these radical intermediates.

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Exact Mass

172.9673285 g/mol

Monoisotopic Mass

172.9673285 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

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